molecular formula C9H15N2NaS2 B14696875 Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate CAS No. 26864-86-8

Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate

Cat. No.: B14696875
CAS No.: 26864-86-8
M. Wt: 238.4 g/mol
InChI Key: CWYWZFZUSCCCHO-UHFFFAOYSA-M
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Description

Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate is a chemical compound with a unique structure that includes a piperazine ring substituted with a prop-2-en-1-yl group and a carbodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate typically involves the reaction of 3-methyl-4-(prop-2-en-1-yl)piperazine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: 3-methyl-4-(prop-2-en-1-yl)piperazine, carbon disulfide, sodium hydroxide.

    Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, at a temperature range of 25-50°C.

    Procedure: The reactants are mixed and stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to thiols or other sulfur-containing derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate involves its interaction with molecular targets such as enzymes and proteins. The carbodithioate group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Sodium 3-methyl-4-(prop-2-yn-1-yl)piperazine-1-carbodithioate: Similar structure but with a prop-2-yn-1-yl group instead of prop-2-en-1-yl.

    Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate: Similar structure but with different substituents on the piperazine ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form covalent bonds with thiol groups makes it particularly valuable in biochemical research and potential therapeutic applications.

Properties

CAS No.

26864-86-8

Molecular Formula

C9H15N2NaS2

Molecular Weight

238.4 g/mol

IUPAC Name

sodium;3-methyl-4-prop-2-enylpiperazine-1-carbodithioate

InChI

InChI=1S/C9H16N2S2.Na/c1-3-4-10-5-6-11(9(12)13)7-8(10)2;/h3,8H,1,4-7H2,2H3,(H,12,13);/q;+1/p-1

InChI Key

CWYWZFZUSCCCHO-UHFFFAOYSA-M

Canonical SMILES

CC1CN(CCN1CC=C)C(=S)[S-].[Na+]

Origin of Product

United States

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